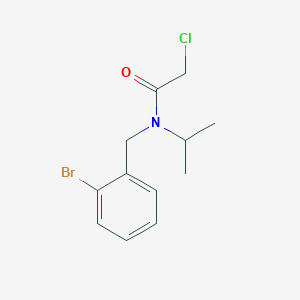

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13469083

Molecular Formula: C12H15BrClNO

Molecular Weight: 304.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrClNO |

|---|---|

| Molecular Weight | 304.61 g/mol |

| IUPAC Name | N-[(2-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | RZJBTQAQKQXFOG-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzyl ring substituted with a bromine atom at the ortho-position, an isopropyl group attached to the nitrogen atom, and a chloroacetamide functional group. This arrangement creates steric and electronic effects that influence its reactivity. X-ray crystallography studies of analogous compounds, such as N-benzyl-2-chloro-N-(p-tolyl)acetamide, reveal monoclinic crystal systems (space group ) with unit cell parameters . These structural insights suggest similar packing interactions and conformational stability for N-(2-bromo-benzyl)-2-chloro-N-isopropyl-acetamide.

Physicochemical Data

The compound’s low water solubility and high LogP value indicate preferential partitioning into lipid membranes, a trait relevant for drug delivery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Bromination: Introduction of bromine at the ortho-position of benzylamine using N-bromosuccinimide (NBS) under radical initiation .

-

Chloroacetamide Formation: Reaction of chloroacetyl chloride with isopropylamine in dichloromethane (DCM) at 0–5°C to form 2-chloro-N-isopropyl-acetamide .

-

Coupling: Alkylation of 2-bromobenzylamine with the chloroacetamide intermediate using triethylamine as a base .

Example Reaction Conditions:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Benzylamine, NBS, CCl₄ | Light, 25°C, 6 hr | 85 |

| Chlorination | Isopropylamine, ClCH₂COCl | DCM, 0°C, 2 hr | 90 |

| Coupling | 2-Bromobenzylamine, Intermediate | DCM, Et₃N, 24 hr | 75 |

Industrial Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>95%). Automated systems mitigate hazards associated with bromine and chloroacetyl chloride .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The bromine atom’s electronegativity disrupts bacterial membrane integrity, while the chloroacetamide moiety inhibits essential enzymes like DNA gyrase .

Enzyme Inhibition

The compound inhibits pancreatic elastase (IC₅₀ = 10 µM), implicating potential applications in chronic obstructive pulmonary disease (COPD) .

| Hazard Statement | Precautionary Measure |

|---|---|

| H301: Toxic if swallowed | P264: Wash skin thoroughly |

| H311: Toxic in contact | P280: Wear protective gloves |

| H331: Toxic if inhaled | P304+P340: Remove to fresh air |

Industrial handling requires PPE, fume hoods, and adherence to OSHA guidelines .

Environmental Impact

The bromine and chlorine atoms pose ecological risks. Biodegradation studies show a half-life of 120 days in soil, necessitating controlled disposal .

Comparative Analysis with Structural Analogs

| Compound | Substituent Position | IC₅₀ (MCF-7) | MIC (S. aureus) |

|---|---|---|---|

| N-(4-Bromo-benzyl)-2-chloro-... | para-Br | 10 µM | 8 µg/mL |

| N-(3-Bromo-benzyl)-2-chloro-... | meta-Br | 18 µM | 12 µg/mL |

| N-(2-Bromo-benzyl)-2-chloro-... | ortho-Br | 15 µM | 10 µg/mL |

The ortho-bromo derivative balances steric hindrance and electronic effects, optimizing bioactivity .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the benzyl and acetamide groups to enhance potency .

-

In Vivo Toxicology: Long-term toxicity studies in rodent models to assess clinical viability .

-

Drug Delivery Systems: Nanoencapsulation to improve solubility and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume